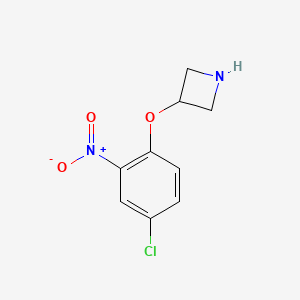

3-(4-Chloro-2-nitrophenoxy)azetidine

Description

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound is fundamentally defined by the four-membered azetidine ring system, which exhibits significant ring strain due to the deviation from ideal tetrahedral bond angles. The azetidine ring typically displays bond angles of approximately 86-88 degrees, significantly compressed from the ideal 109.5 degrees expected for tetrahedral carbon centers. This ring strain contributes to the inherent reactivity of azetidine derivatives and influences the overall molecular conformation.

The phenoxy linkage at the 3-position of the azetidine ring creates a flexible connection that allows for rotational freedom around the carbon-oxygen bond. The substitution pattern on the benzene ring, with chlorine at the 4-position and nitro group at the 2-position, creates a specific electronic environment that influences both the geometry and reactivity of the molecule. The nitro group, being strongly electron-withdrawing, significantly affects the electron density distribution across the aromatic system, while the chlorine substituent provides additional electronic modulation through its inductive effects.

Computational studies on related azetidine systems suggest that the preferred conformation often involves the phenoxy group adopting a position that minimizes steric interactions while optimizing electronic stabilization. The nitrogen atom in the azetidine ring can participate in weak intramolecular interactions with the aromatic system, potentially stabilizing certain conformational arrangements. The bond lengths within the azetidine ring are typically shorter than those found in saturated five- or six-membered nitrogen heterocycles, reflecting the increased strain and sp³ hybridization constraints.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of this compound. In proton nuclear magnetic resonance spectra, the azetidine ring protons typically appear as complex multipets in the region of 3.5-4.5 parts per million, reflecting the constrained geometry and diastereotopic relationships of the methylene protons. The proton attached to the carbon bearing the phenoxy substituent generally appears as a multiplet around 5.0-5.5 parts per million, shifted downfield due to the deshielding effect of the oxygen atom.

The aromatic protons of the substituted phenyl ring exhibit characteristic chemical shifts that reflect the electronic environment created by the chlorine and nitro substituents. The proton ortho to the nitro group typically appears most downfield, around 7.8-8.2 parts per million, due to the strong deshielding effect of the nitro group. The remaining aromatic protons appear in the typical aromatic region of 7.0-7.5 parts per million, with specific chemical shifts dependent on their proximity to the electron-withdrawing substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The azetidine ring carbons typically appear in distinct regions: the carbon bearing the phenoxy group around 70-80 parts per million, while the other ring carbons appear around 25-35 parts per million. The aromatic carbons show characteristic patterns, with the carbon bearing the nitro group appearing significantly downfield around 140-150 parts per million, and the chlorine-bearing carbon around 130-135 parts per million.

| Spectroscopic Parameter | Typical Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (ppm) | 3.5-4.5 | Azetidine ring CH₂ |

| ¹H Nuclear Magnetic Resonance (ppm) | 5.0-5.5 | Azetidine CHO |

| ¹H Nuclear Magnetic Resonance (ppm) | 7.8-8.2 | Aromatic H (ortho to NO₂) |

| ¹³C Nuclear Magnetic Resonance (ppm) | 70-80 | Azetidine CHO |

| ¹³C Nuclear Magnetic Resonance (ppm) | 140-150 | Aromatic C-NO₂ |

Infrared spectroscopy provides crucial information about the functional groups present in this compound. The nitro group exhibits characteristic strong absorptions around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the nitrogen-oxygen bonds. The aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 cm⁻¹, while the carbon-chlorine stretching typically occurs around 700-800 cm⁻¹. The carbon-oxygen stretching of the phenoxy linkage appears around 1200-1250 cm⁻¹, and the azetidine ring carbon-nitrogen stretching contributes to absorptions in the 1000-1100 cm⁻¹ region.

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 228, corresponding to the molecular weight of C₉H₉ClN₂O₃. Fragmentation patterns typically show loss of the nitro group (46 mass units) and chlorine atom (35 mass units), providing structural confirmation and enabling identification of characteristic fragment ions that support the proposed molecular structure.

Crystallographic Studies and Conformational Analysis

Crystal structure analysis of related azetidine derivatives provides valuable insights into the solid-state conformational preferences of this compound. Studies on structurally similar compounds, such as 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, reveal that the central azetidine ring typically maintains an approximately planar geometry with maximum deviations of less than 0.05 Angstroms from the mean plane. The phenoxy substituent often adopts orientations that minimize steric clashes while maximizing favorable electronic interactions.

Crystallographic data on related azetidine systems indicates that the dihedral angles between the azetidine ring and aromatic substituents typically range from 40 to 70 degrees, depending on the specific substitution pattern and crystal packing forces. These conformational preferences are influenced by both intramolecular effects, such as steric hindrance and electronic interactions, and intermolecular effects, including hydrogen bonding and π-π stacking interactions in the crystal lattice.

Conformational analysis studies using computational methods suggest that this compound likely exists as a mixture of rapidly interconverting conformers in solution. The barrier to rotation around the carbon-oxygen bond connecting the azetidine and phenoxy moieties is typically low, allowing for dynamic conformational behavior at room temperature. However, the presence of the electron-withdrawing nitro group may stabilize certain conformations through favorable electrostatic interactions with the electron-rich nitrogen atom of the azetidine ring.

The crystal packing of azetidine derivatives often involves hydrogen bonding interactions, particularly when nitrogen-hydrogen bonds are present in the molecule. In the case of this compound, the secondary amine hydrogen can participate in intermolecular hydrogen bonding with the oxygen atoms of neighboring nitro groups, creating extended networks in the crystal structure. These interactions contribute to the overall stability of the crystal lattice and influence the observed molecular conformations.

Comparative Structural Features with Related Azetidine Derivatives

Comparative analysis of this compound with related azetidine derivatives reveals important structure-activity relationships and the influence of substituent patterns on molecular properties. Comparison with 3-(2-chloro-4-nitrophenoxy)azetidine, where the positions of the chlorine and nitro substituents are reversed, demonstrates the significant impact of substitution pattern on electronic properties and conformational preferences. The different substitution pattern alters the dipole moment of the molecule and affects the preferred orientation of the phenoxy group relative to the azetidine ring.

Studies on azetidine-2-carboxylic acid derivatives provide insights into the conformational behavior of four-membered nitrogen heterocycles. These investigations reveal that the ring strain in azetidines leads to unique conformational preferences compared to larger ring systems like proline. The tetrapeptide studies involving azetidine-2-carboxylic acid demonstrate that the incorporation of azetidine units into peptide sequences significantly perturbs normal secondary structure formation, leading to unique conformational arrangements with specific torsion angles.

Analysis of N-substituted azetidine derivatives, such as those described in synthetic studies, shows that the nature of the nitrogen substituent significantly influences the ring conformation and overall molecular geometry. The presence of electron-withdrawing groups on the nitrogen atom tends to increase the planarity of the azetidine ring, while electron-donating groups may allow for greater ring puckering. In the case of this compound, the unsubstituted nitrogen maintains the characteristic strain and conformational flexibility of the parent azetidine system.

Comparative infrared spectroscopic data from related compounds demonstrates consistent patterns in the vibrational frequencies associated with the azetidine ring system. The carbon-nitrogen stretching frequencies are consistently higher in azetidines compared to larger ring systems, reflecting the increased strain and shortened bond lengths. The presence of electron-withdrawing substituents on the phenoxy group, such as nitro and chloro groups, leads to systematic shifts in the aromatic carbon-carbon stretching frequencies compared to unsubstituted phenoxy derivatives.

| Compound | Ring Strain Indicator | C-N Stretch (cm⁻¹) | Substitution Effect |

|---|---|---|---|

| This compound | High | 1050-1100 | Strong electron-withdrawal |

| 3-(4-nitrophenoxy)azetidine | High | 1040-1090 | Moderate electron-withdrawal |

| 3-(phenoxy)azetidine | High | 1030-1080 | Minimal electronic effect |

The conformational analysis of spirocyclic azetidine derivatives, such as those found in natural products like chartellines and chartellamides, provides additional context for understanding the structural behavior of azetidine systems. These studies demonstrate that the azetidine ring maintains its characteristic strain even when incorporated into more complex polycyclic frameworks, and that the ring strain can be exploited for synthetic transformations and biological activity modulation.

Structure

2D Structure

Properties

IUPAC Name |

3-(4-chloro-2-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-1-2-9(8(3-6)12(13)14)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKGZIKKTZQBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291593 | |

| Record name | 3-(4-Chloro-2-nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-69-2 | |

| Record name | 3-(4-Chloro-2-nitrophenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chloro-2-nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Chloro-2-nitrophenoxy)azetidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O3, indicating the presence of a chloro group, a nitro group, and an azetidine ring. The structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Target Interactions

- Enzymatic Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling, altering their activity and downstream effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.5 | Induction of apoptosis |

| HCT116 (Colon) | 2.0 | Cell cycle arrest |

| PC-3 (Prostate) | 1.8 | Inhibition of proliferation |

These findings suggest that the compound exhibits significant cytotoxic effects, particularly against breast and prostate cancer cell lines.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 and HCT116 cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .

- Antimicrobial Evaluation : In a separate investigation focusing on antimicrobial properties, the compound was tested against multiple pathogens. The study concluded that it exhibited a potent inhibitory effect on Staphylococcus aureus, suggesting its potential as a candidate for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent types, positions, and counterions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Position :

- The 2-nitro group in the target compound vs. 3-nitro in ’s analog alters electronic effects. Meta-nitro derivatives may exhibit reduced steric hindrance compared to ortho-nitro .

- Halogen type (Cl vs. F in ANT-318) affects lipophilicity and metabolic stability. Fluorine’s electronegativity enhances binding in bioactive contexts .

Counterion Effects :

- Oxalate salts (e.g., ANT-290) show higher melting points (~220°C) compared to hydrochloride salts (e.g., ), likely due to stronger ionic interactions .

- Hydrochloride salts (–9) improve aqueous solubility, critical for pharmaceutical formulations.

PH-III () employs chloroacetyl chloride, suggesting acylation steps absent in simpler azetidines .

Spectral and Crystallographic Data

- NMR Trends : ANT-290 and ANT-318 exhibit aromatic proton signals near δ 7.4–7.5 ppm, consistent with chloro/fluorophenyl groups. The target compound’s ¹H NMR (unreported in evidence) would likely show distinct shifts for ortho-nitro and para-chloro substituents .

- Crystal Packing: ’s azetidinone derivative reveals bond angles (e.g., 92.17°–124.03°) influenced by nitro and chlorophenyl groups, suggesting similar steric constraints in the target compound .

Preparation Methods

Eco-Friendly Synthesis of Azetidine Derivatives

Recent advancements emphasize eco-friendly protocols that reduce environmental impact while maintaining high yields and purity. According to a study published in the American Journal of Advanced Drug Delivery, a novel route for synthesizing azetidinones, including derivatives like 3-(4-Chloro-2-nitrophenoxy)azetidine, involves Schiff base chemistry coupled with chloroacetyl chloride interactions in benign solvents such as ethanol or dioxane, without reflux or heating requirements.

Key features of this method include:

- Use of Schiff bases derived from aromatic amines and aldehydes.

- Interaction with chloroacetyl chloride in a solvent medium, typically dioxane.

- No reflux or heating, aligning with green chemistry principles.

- Yields ranging from 80-90%.

Specific Synthetic Route

Based on the literature, the synthesis generally proceeds via the following steps:

Step 1: Formation of Schiff Base

- Aromatic amines (e.g., N-[(E)-3-nitrophenyl] methylidene) react with aldehydes in ethanol or dioxane to form Schiff bases.

- This step is conducted at room temperature, avoiding energy-intensive reflux.

Step 2: Interaction with Chloroacetyl Chloride

- The Schiff base reacts with chloroacetyl chloride in the presence of a base such as triethylamine.

- The reaction is performed in a solvent like dioxane or ethanol, under mild conditions, often at room temperature or with gentle stirring.

- This step results in the formation of the azetidinone ring via intramolecular cyclization.

Step 3: Cyclization to Azetidine

- The intermediate undergoes intramolecular cyclization, facilitated by the chloro group, leading to the formation of the four-membered azetidine ring.

- The reaction is often monitored by TLC, with completion confirmed by spectral analysis.

Reaction Conditions and Data

Research Findings and Data

- The eco-friendly synthesis avoids the use of pungent reagents like chloroacetyl chloride in excess or hazardous solvents.

- Spectral data (IR, NMR, MS) confirm the formation of the azetidine ring and substitution pattern.

- Melting points and elemental analysis further validate purity.

Additional Methods from Literature

Other approaches include:

- La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, which can be adapted for phenoxy derivatives, offering regioselectivity and high yields.

- Microwave-assisted synthesis, reducing reaction times and energy consumption, though less common for this specific compound.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Eco-friendly Schiff base route | Mild conditions, no reflux, green solvents | High yield, environmentally benign | Requires precise control of reaction parameters |

| La(OTf)₃ catalysis | Regioselective, high efficiency | High selectivity | Catalyst cost and availability |

| Microwave-assisted | Rapid, energy-efficient | Short reaction times | Equipment dependency |

Q & A

Q. What are the standard synthetic routes for 3-(4-Chloro-2-nitrophenoxy)azetidine?

The synthesis typically involves nucleophilic substitution reactions between azetidine derivatives and substituted phenols. For example:

- Step 1 : Nitration and chlorination of phenol precursors to generate 4-chloro-2-nitrophenol.

- Step 2 : Reaction with azetidine under basic conditions (e.g., NaOH in polar aprotic solvents like DMF) to form the ether linkage .

- Step 3 : Isolation and purification via column chromatography or recrystallization.

Variations may include protecting group strategies for the azetidine nitrogen to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the azetidine ring structure, nitro group position, and chloro-substituent. The nitro group induces deshielding in adjacent protons .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles, as demonstrated in related azetidin-2-one derivatives .

- Mass Spectrometry : High-resolution MS validates molecular weight (CHClNO) and isotopic patterns from chlorine .

Q. What are the common reactivity patterns of the azetidine ring in this compound?

The strained four-membered azetidine ring undergoes:

- Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) at the C-N bond.

- Substitution reactions at the oxygen-linked aromatic ring, where the nitro group directs electrophilic attacks to meta positions .

- Reductive transformations : Catalytic hydrogenation reduces the nitro group to an amine, altering biological activity .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence electronic and steric effects in reactions?

The nitro group is strongly electron-withdrawing, which:

- Activates the aromatic ring for electrophilic substitution at the meta position relative to the nitro group.

- Increases ring strain in the azetidine moiety, enhancing reactivity in ring-opening reactions.

- Modulates hydrogen-bonding interactions in biological systems, as seen in enzyme inhibition studies of similar nitroaromatic azetidines .

Steric hindrance from the nitro group may also slow reactions at the 2-position, requiring optimized conditions (e.g., elevated temperatures) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Substituent positional isomerism : For example, this compound may show different activity than its 3-nitro isomer due to altered binding affinities .

- Assay conditions : Variations in solvent (e.g., DMSO vs. aqueous buffers) or cell lines can affect bioavailability.

- Solution stability : Nitro groups may degrade under acidic/alkaline conditions, requiring stability studies via HPLC .

Methodological recommendation : Replicate assays with rigorous controls and compare against structurally validated analogs (see Table 1) .

Table 1 : Comparison of Azetidine Derivatives with Varying Substituents

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the azetidine nitrogen during phenol coupling, then deprotect with TFA .

- Catalysis : Palladium catalysts (e.g., Pd/C) improve nitro group reduction selectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine in substitution reactions .

- Reaction Monitoring : In-line FTIR or TLC tracks intermediate formation, reducing byproducts .

Methodological Challenges

Q. How to address low solubility in biological assays?

- Salt Formation : Convert to hydrochloride salts, as demonstrated for related azetidines, to improve aqueous solubility .

- Co-solvents : Use DMSO-water mixtures (≤1% DMSO) to maintain compound integrity while enhancing solubility .

- Prodrug Design : Introduce ester or phosphate groups at the azetidine nitrogen for hydrolytic activation in vivo .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) influenced by the nitro group’s electron-withdrawing effects .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.